molecular formula C9H9BrO2 B3275380 3-Bromo-4,5-dimethylbenzoic acid CAS No. 6237-17-8

3-Bromo-4,5-dimethylbenzoic acid

Cat. No.: B3275380
CAS No.: 6237-17-8
M. Wt: 229.07 g/mol
InChI Key: UVUWHXIKIKBBOO-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dimethylbenzoic acid (CAS 6237-17-8) is a high-purity benzoic acid derivative supplied for research and development purposes. This compound, with a molecular formula of C9H9BrO2 and a molecular weight of 229.07 , serves as a versatile building block in organic synthesis. Its structure, featuring both a carboxylic acid group and a bromine substituent on a dimethyl-substituted benzene ring, makes it a valuable precursor for various coupling reactions, including metal-catalyzed cross-couplings such as Suzuki or Heck reactions, to create more complex biaryl structures . Researchers utilize this compound in the synthesis of pharmaceutical intermediates and other specialized chemicals, where the bromine atom acts as a handle for further functionalization . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. Available packaging options are listed on the product page.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4,5-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUWHXIKIKBBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6237-17-8
Record name 3-BROMO-4,5-DIMETHYLBENZOIC ACID
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Contextual Significance of Halogenated Benzoic Acid Derivatives in Organic Synthesis

Halogenated benzoic acid derivatives are a class of organic compounds that have garnered significant attention in the field of organic synthesis. The presence of a halogen atom, such as bromine, chlorine, or fluorine, on the benzene (B151609) ring of benzoic acid imparts unique chemical reactivity and physical properties. researchgate.netresearchgate.net These derivatives serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. researchgate.net

The position and nature of the halogen substituent can influence the acidity of the carboxylic acid group and direct further chemical transformations on the aromatic ring. researchgate.net For instance, the electron-withdrawing nature of halogens can increase the acidity of the benzoic acid. libretexts.org This electronic effect is fundamental in predicting reaction mechanisms and designing synthetic pathways. researchgate.net In the realm of materials science, halogenated benzoic acids are utilized in the on-surface synthesis of functional molecular structures, where the halogen substitution pattern can dictate the formation of specific molecular assemblies like dimers and linear or zigzag rows. researchgate.net

Structural Characteristics of 3 Bromo 4,5 Dimethylbenzoic Acid and Its Research Potential

3-Bromo-4,5-dimethylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a bromine atom at the 3-position and two methyl groups at the 4- and 5-positions of the benzene (B151609) ring. This specific arrangement of substituents gives rise to a unique combination of steric and electronic properties that underscore its research potential.

Below is a table summarizing some of the key chemical properties of this compound and a related compound for context.

PropertyThis compound4-Bromo-3,5-dimethylbenzoic acid
Molecular Formula C₉H₉BrO₂C₉H₉BrO₂
Molecular Weight 229.07 g/mol 229.07 g/mol
CAS Number 60414-38-256518-42-4
Canonical SMILES CC1=C(C=C(C=C1)C(=O)O)BrCC1=CC(=CC(=C1Br)C)C(=O)O

This table presents key identifiers and the molecular formula for this compound and a structural isomer. uni.lunih.gov

The synthesis of related brominated benzoic acid derivatives often involves the bromination of the corresponding methylbenzoic acid precursor. For example, 3-bromo-4-methylbenzoic acid can be further brominated to introduce additional bromine atoms. chemicalbook.com

Overview of Current Research Landscape on 3 Bromo 4,5 Dimethylbenzoic Acid

Established Synthetic Routes to this compound

Traditional methods for the synthesis of this compound have primarily relied on two strategic approaches: the direct bromination of a pre-existing dimethylbenzoic acid scaffold or the construction of the carboxylic acid functionality onto a pre-halogenated dimethylbenzene core.

Regioselective Bromination Strategies for Dimethylbenzoic Acid Scaffolds

The direct bromination of 4,5-dimethylbenzoic acid presents a challenge in achieving the desired regioselectivity. The substitution pattern of the starting material, with two electron-donating methyl groups and an electron-withdrawing, meta-directing carboxylic acid group, leads to a complex interplay of directing effects. The position targeted for bromination, carbon-3, is ortho to a methyl group and meta to the carboxylic acid group, but also sterically hindered.

Electrophilic aromatic substitution reactions, such as bromination, are governed by the electronic and steric properties of the substituents on the benzene ring. In the case of 4,5-dimethylbenzoic acid, the activating methyl groups direct incoming electrophiles to the ortho and para positions, while the deactivating carboxylic acid group directs to the meta positions. This can result in a mixture of isomeric products, reducing the yield of the desired 3-bromo isomer. To overcome this, specific catalysts and reaction conditions are employed to enhance regioselectivity. For instance, the use of a Lewis acid catalyst like iron(III) bromide (FeBr₃) can polarize the bromine molecule, facilitating the electrophilic attack. However, achieving high selectivity for the 3-position often remains a synthetic hurdle, necessitating careful optimization of reaction parameters or the use of alternative strategies.

Carboxylic Acid Formation from Halogenated Dimethylbenzene Precursors

An alternative and often more controlled approach involves the introduction of the carboxylic acid group onto a pre-existing halogenated dimethylbenzene. A common and effective method is the Grignard reaction followed by carboxylation. google.comgmu.edu This strategy begins with the synthesis of a suitable precursor, such as 1,3-dibromo-4,5-dimethylbenzene or a related halogenated derivative.

Another established method for converting an aryl halide to a carboxylic acid is through oxidation of a methyl group. For instance, a precursor like 3-bromo-4,5-dimethyltoluene could be selectively oxidized to form the carboxylic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) are typically employed for this transformation. quora.com The challenge in this approach lies in the selective oxidation of one methyl group in the presence of others and the aromatic ring.

Novel and Sustainable Synthetic Approaches for this compound

Green Chemistry Principles in Brominated Benzoic Acid Synthesis

The application of green chemistry to the synthesis of brominated benzoic acids focuses on several key areas, including the use of safer solvents and reagents, and the optimization of reaction conditions to improve atom economy and reduce energy consumption. ijisrt.comresearchgate.net

A significant advancement in sustainable synthesis is the move towards solvent-free reaction conditions or the use of environmentally benign solvents like water. ijisrt.comrsc.org For bromination reactions, solid-state reactions or reactions using a minimal amount of a recyclable solvent can dramatically reduce the environmental impact. ijisrt.com For example, the use of N-Bromosuccinimide (NBS) as a brominating agent can sometimes be performed under solvent-free conditions, potentially with microwave or ultrasonic irradiation to accelerate the reaction. ijisrt.com Furthermore, aerobic bromination using a catalytic amount of an ionic liquid in the absence of a transition metal offers a greener alternative, with both sodium bromide/acetic acid and aqueous hydrobromic acid serving as potential bromine sources. nih.gov

Table 1: Comparison of Solvent Systems in Aromatic Bromination

Solvent SystemEnvironmental ImpactAdvantagesDisadvantages
Halogenated Solvents (e.g., CCl₄, CH₂Cl₂)High (toxic, ozone-depleting)Good solubility for many reactantsEnvironmental and health hazards, difficult to dispose of
WaterLow (benign)Safe, inexpensive, readily availablePoor solubility for many organic compounds
Ionic LiquidsModerate (recyclable, low volatility)Recyclable, can enhance reactivity and selectivityHigher initial cost, potential toxicity of some ionic liquids
Solvent-FreeVery LowMinimal waste, often faster reaction ratesLimited to certain reactions, potential for localized overheating

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Traditional bromination methods often have poor atom economy due to the formation of stoichiometric byproducts. For instance, in bromination using elemental bromine (Br₂), one atom of bromine is incorporated into the product, while the other forms hydrogen bromide (HBr) as a byproduct.

Table 2: Atom Economy of Different Bromination Methods

Bromination MethodReactantsDesired ProductByproductsAtom Economy (%)
Electrophilic Substitution with Br₂C₉H₁₀O₂ + Br₂C₉H₉BrO₂HBr~70%
Bromination with NBSC₉H₁₀O₂ + C₄H₄BrNO₂C₉H₉BrO₂C₄H₅NO₂ + HBr~53%
Catalytic Oxidative Bromination with HBr/H₂O₂C₉H₁₀O₂ + HBr + H₂O₂C₉H₉BrO₂H₂O~92%

Note: Atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100. The values are approximate and depend on the specific stoichiometry.

Catalytic Synthesis of this compound Derivatives

Catalytic methods provide an efficient route to aromatic functionalization, often proceeding with high selectivity and under milder conditions than stoichiometric approaches. These strategies are central to developing scalable and sustainable processes for producing complex molecules like this compound.

Transition metal catalysis is a powerful tool for the formation of carbon-halogen and carbon-carbon bonds. rsc.orgsci-hub.se For the synthesis of this compound, two primary precursor-based strategies are prominent: the bromination of 3,4-dimethylbenzoic acid and the carboxylation of 1-bromo-2,3-dimethylbenzene. sigmaaldrich.com

Recent advancements have focused on the direct C-H activation for bromination, which avoids the need for pre-functionalized substrates. rsc.org Palladium catalysts, for instance, are widely used in C-B cross-coupling reactions, which can be a stepping stone to bromination. sci-hub.se In a related context, liquid-phase catalytic oxidation using cobalt and manganese salts has proven effective for converting substituted toluenes to their corresponding benzoic acids, a principle applicable to precursor synthesis. google.comgoogle.com

Alternatively, the carboxylation of aryl halides using carbon dioxide (CO₂) as an abundant and renewable C1 feedstock has become a mature discipline. nih.gov Transition metals, particularly nickel and palladium, are effective catalysts for this transformation, enabling the synthesis of carboxylic acids from bromo-aromatic compounds like 1-bromo-2,3-dimethylbenzene. sci-hub.senih.gov These reactions represent a significant step forward in sustainable chemical manufacturing. nih.gov

Table 1: Exemplary Transition Metal-Catalyzed Systems for Precursor Synthesis
TransformationCatalyst SystemPrecursorKey FeaturesRelevant Findings
CarboxylationNickel or Palladium complexes1-Bromo-2,3-dimethylbenzeneUtilizes CO₂ as a C1 source; promotes sustainable synthesis.Catalytic carboxylation has become a mature discipline for streamlining carboxylic acid synthesis. nih.gov
Oxidation (Precursor Synthesis)Cobalt Acetate (B1210297) / Manganese AcetateMesitylene (B46885) (to produce 3,5-dimethylbenzoic acid)Efficient liquid-phase air oxidation; high conversion rates.A patented method using cobalt acetate catalyst achieves a 90% conversion rate for mesitylene oxidation. google.com
Borylation (Halogenation Precursor)Pd(OAc)₂ / Ligands (e.g., PPh₃)Aryl HalidesForms a boronic acid intermediate, which can be readily converted to a bromo group.Pd-catalyzed borylation is a foundational method for creating arylboronic acids from aryl halides. sci-hub.se

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a complementary field to metal catalysis. While direct organocatalytic methods for the synthesis of this compound are not extensively documented, related transformations highlight the potential of this approach. For instance, the selective oxidation of substituted benzyl (B1604629) alcohols to their corresponding benzoic acids can be achieved using organocatalysts like 2-Iodoxybenzenesulfonic acid (IBS), which is generated in situ. orgsyn.org This type of selective oxidation, catalyzed by a hypervalent iodine species, demonstrates the power of organocatalysis in functional group transformations on complex aromatic rings. orgsyn.org Such principles could be adapted for the selective bromination of an activated C-H bond in a precursor like 3,4-dimethylbenzoic acid.

Table 2: Conceptual Organocatalytic Approach for a Related Transformation
Reaction TypeCatalystReagentsPotential ApplicationRelevant Findings
Oxidation2-Iodoxy-5-Methylbenzenesulfonic Acid (IBS)Oxone®Oxidation of a methyl group on a precursor to a carboxylic acid.IBS, generated in situ from 2-iodobenzenesulfonic acid and Oxone, serves as the catalyst for alcohol oxidation. orgsyn.org
HalogenationPoly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS]-Direct bromination of the aromatic ring.PBBS has been used as a catalyst for synthesizing various heterocyclic compounds. researchgate.net

Photochemical and Electrochemical Synthetic Transformations

Harnessing light or electrical energy offers unique pathways for chemical synthesis, often enabling reactions that are difficult to achieve through thermal methods.

Photochemical bromination presents a highly effective route for the functionalization of aromatic compounds. Research on the bromination of 2,5-dimethylbenzoic acid, a structural isomer of a key precursor, demonstrates a viable pathway. chemrxiv.org In this method, the reaction proceeds via a radical mechanism initiated by AIBN (Azobisisobutyronitrile) under thermal or photochemical conditions, with N-Bromosuccinimide (NBS) acting as the bromine source. chemrxiv.org This approach could be directly applied to the bromination of 3,4-dimethylbenzoic acid to selectively install a bromine atom at the desired position.

Electrochemical synthesis provides an alternative, sustainable route to generate highly reactive species. A notable development is the electrochemical synthesis of cyclic hypervalent bromine(III) compounds. nih.gov These λ³-bromanes are powerful reagents that can be generated through the anodic oxidation of the corresponding aryl bromides. nih.gov This methodology avoids the use of highly toxic and reactive chemical oxidants like BrF₃. nih.gov Such electrochemically generated reagents could serve as potent electrophiles for the bromination of 3,4-dimethylbenzoic acid.

Table 3: Photochemical and Electrochemical Synthetic Strategies
MethodKey Reagents/SetupPrecursorMechanism/PrincipleRelevant Findings
Photochemical BrominationN-Bromosuccinimide (NBS), AIBN, UV light3,4-Dimethylbenzoic AcidRadical substitution on the aromatic ring.Photochemical bromination of 2,5-dimethylbenzoic acid with NBS and AIBN has been successfully demonstrated. chemrxiv.org
Electrochemical SynthesisAnodic oxidation in an undivided cellAryl Bromides (for reagent generation)Generation of hypervalent Br(III) species as advanced brominating agents.Anodic two-electron oxidation of aryl bromides yields chelation-stabilized hypervalent bromine(III) reagents. nih.gov

Chemoenzymatic Synthesis and Biocatalysis Approaches

The integration of biocatalysis with traditional chemical synthesis, known as chemoenzymatic synthesis, offers unparalleled selectivity under mild conditions. Nature utilizes halogenation as a strategic tool to assemble complex molecules, a concept that inspires synthetic chemists. nih.gov

A cutting-edge approach combines biocatalytic bromination with transition-metal-catalyzed cross-coupling reactions in a one-pot cascade. nih.gov Specifically, a vanadium-dependent haloperoxidase (VHPO), such as AmVHPO from cyanobacteria, can catalyze the selective bromination of an aromatic C-H bond using a bromide salt and hydrogen peroxide as a mild oxidant. nih.gov This enzymatic step creates a brominated intermediate in situ, which can then undergo a subsequent palladium-catalyzed reaction, such as a Suzuki-Miyaura coupling. nih.gov For the synthesis of this compound, a suitably engineered haloperoxidase could selectively brominate 3,4-dimethylbenzoic acid. This biocatalytic step would be followed by further transformations, showcasing a green and highly specific synthetic route. The compatibility between the biocatalytic and chemocatalytic steps is crucial and can be optimized by adjusting pH and removing residual oxidants. nih.gov

Table 4: Chemoenzymatic Cascade for Selective Bromination
StepCatalystReagentsConditionsKey AdvantageRelevant Findings
Biocatalytic BrominationVanadium Haloperoxidase (e.g., AmVHPO)KBr, H₂O₂Aqueous buffer (e.g., pH 6.0), 30 °CHigh regioselectivity of C-H bromination under mild conditions.AmVHPO was employed to activate C–H bonds through cryptic halogenation. nih.gov
Chemo-catalytic Coupling (Example)Pd(OAc)₂ / Ligand (e.g., TPPTS)Boronic acid, Base (e.g., K₂CO₃)Aqueous/Organic mixture, 50 °COne-pot synthesis improves step economy and reduces waste.The cascade requires a pH shift to basic conditions for the Suzuki–Miyaura reaction to proceed efficiently. nih.gov

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the reactivity of this compound, providing a gateway to a variety of functional group interconversions.

Derivatization to Esters, Amides, and Acid Halides for Synthetic Applications

The conversion of the carboxylic acid group into esters, amides, and acid halides is a fundamental strategy in organic synthesis to enhance the utility of this compound. thermofisher.com These derivatives often serve as key intermediates in the construction of more complex molecules. The process of converting carboxylic acids into these derivatives typically involves activation of the carboxyl group to make it more susceptible to nucleophilic attack. thermofisher.com

Esters are commonly synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be converted to an acyl chloride or anhydride, which then readily reacts with an alcohol to form the corresponding ester.

Amides are formed by the reaction of the carboxylic acid with an amine. thermofisher.com This transformation often requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), to facilitate the formation of the amide bond. thermofisher.com These reagents activate the carboxylic acid, making it more reactive towards the amine nucleophile.

Acid halides , particularly acid chlorides, are highly reactive derivatives prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reactive intermediates are not typically isolated but are used in situ to readily form esters, amides, and other acyl derivatives.

A variety of derivatization reagents can be employed to introduce specific functionalities. For instance, fluorescent alkyl halides can be used to create fluorescent esters, enabling applications in bioimaging and sensing. thermofisher.com

Reduction Pathways to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.

The reduction to a primary alcohol is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). These hydrides readily reduce the carboxylic acid to the corresponding alcohol, 3-bromo-4,5-dimethylbenzyl alcohol.

The selective reduction to an aldehyde is a more delicate transformation. Strong reducing agents will typically over-reduce the carboxylic acid to the alcohol. Therefore, milder or more specialized reagents are required. One common method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a less reactive hydride source like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) or diisobutylaluminum hydride (DIBAL-H). Another approach is the Rosenmund reduction, where the corresponding acyl chloride is hydrogenated over a poisoned palladium catalyst.

Decarboxylation Reactions and their Mechanism

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can be a challenging transformation for simple aromatic carboxylic acids. However, the reaction can be facilitated under specific conditions. One common method for decarboxylation involves heating the carboxylic acid with a copper catalyst, often in a high-boiling solvent like quinoline.

The mechanism of decarboxylation of aromatic carboxylic acids is not always straightforward. For certain substrates, particularly those with electron-donating groups ortho to the carboxylic acid, the reaction can proceed through a concerted mechanism involving a cyclic transition state. masterorganicchemistry.com However, for many aromatic carboxylic acids, the reaction likely proceeds via the formation of an aryl anion intermediate. The stability of this intermediate is crucial for the reaction to occur. In the case of this compound, the presence of the electron-donating methyl groups may not significantly stabilize the aryl anion, making decarboxylation a less favorable process under standard conditions.

Transformations Involving the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring of this compound is a key handle for introducing new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds through various transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the bromine substituent of this compound makes it an excellent substrate for these transformations. nih.gov These reactions allow for the precise and efficient formation of new bonds, leading to a vast array of substituted aromatic compounds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.ukyonedalabs.comlibretexts.org For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the position of the bromine atom. nih.govscielo.br

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: wikipedia.orgyonedalabs.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. yonedalabs.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base. yonedalabs.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. yonedalabs.comlibretexts.org

The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency and outcome of the Suzuki-Miyaura reaction. fishersci.co.uk

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is another palladium-catalyzed carbon-carbon bond-forming reaction that couples an aryl halide with an alkene. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This reaction provides a direct method for the arylation of alkenes. When this compound is subjected to Heck reaction conditions with an alkene, a new substituted alkene is formed where the aryl group has been added to one of the sp² carbons of the double bond. wikipedia.org

The catalytic cycle of the Heck reaction shares similarities with the Suzuki-Miyaura reaction and typically proceeds through the following steps: wikipedia.orglibretexts.org

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl bromide. wikipedia.org

Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond. wikipedia.org

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new carbon-carbon double bond and a palladium-hydride species. wikipedia.org

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species. libretexts.org

The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.org

Copper-Mediated Ullmann and Chan-Lam Couplings

Copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds. For this compound, the bromine substituent serves as a handle for such transformations, enabling the introduction of various functionalities.

The Ullmann reaction , a classic copper-mediated process, facilitates the coupling of aryl halides with a range of nucleophiles, including amines, alcohols, and thiols. In the context of this compound, this reaction would typically involve heating the aryl bromide with a copper catalyst, a base, and the desired nucleophile. researchgate.netresearchgate.net For instance, the amination of this compound with primary or secondary amines in the presence of a copper catalyst would yield the corresponding N-aryl amine derivatives. The reaction conditions, such as the choice of copper source (e.g., CuI, Cu2O, or copper powder), ligand, base, and solvent, can significantly influence the reaction's efficiency and substrate scope. researchgate.netfrontiersin.orgtcichemicals.com The presence of the carboxylic acid group might necessitate the use of a base that does not interfere with it, or alternatively, the acid could be protected prior to the coupling reaction.

The Chan-Lam coupling offers a milder alternative for the formation of carbon-heteroatom bonds, typically involving the reaction of an aryl boronic acid with an amine or alcohol. wikipedia.orgorganic-chemistry.org While the classical Chan-Lam reaction utilizes an aryl boronic acid, variations starting from aryl halides are also known. In a transformation analogous to the Chan-Lam reaction, this compound could first be converted to its corresponding boronic acid. This intermediate could then be coupled with various N- or O-nucleophiles in the presence of a copper catalyst, often under aerobic conditions at room temperature. wikipedia.orgorganic-chemistry.orgsci-hub.seresearchgate.net This two-step approach circumvents the often harsh conditions of the traditional Ullmann reaction. The mechanism of the Chan-Lam coupling is believed to proceed through a Cu(II) or Cu(III) intermediate. wikipedia.orgsci-hub.se

ReactionCoupling PartnerCatalyst System (Typical)Product Type
Ullmann CouplingAmines, Alcohols, ThiolsCu(I) or Cu(II) salt, Ligand, BaseN-Aryl amines, Aryl ethers, Aryl thioethers
Chan-Lam CouplingN- or O-NucleophilesCu(OAc)2, Base, OxidantN-Aryl amines, Aryl ethers
Nickel-Catalyzed Reductive Cross-Coupling Strategies

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative to palladium-catalyzed systems for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions can tolerate a wide range of functional groups and are particularly effective for the activation of aryl bromides.

In the case of this compound, nickel-catalyzed reductive cross-coupling strategies could be employed to introduce new carbon-based substituents at the 3-position. These reactions typically involve a nickel catalyst, a reducing agent, and a suitable coupling partner. For example, a nickel-catalyzed reductive coupling with an alkyl halide or a vinyl acetate could lead to the formation of a new C(sp³)-C(sp²) or C(sp²)-C(sp²) bond, respectively. nih.govorganic-chemistry.orgresearchgate.net

The general mechanism often involves the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This Ni(0) complex then undergoes oxidative addition to the carbon-bromine bond of this compound to form an arylnickel(II) intermediate. Subsequent steps, which can vary depending on the specific reaction, may include transmetalation with an organometallic reagent or reaction with an electrophile, followed by reductive elimination to furnish the cross-coupled product and regenerate the Ni(0) catalyst. The choice of ligand is crucial in these reactions, as it can influence the catalyst's stability, reactivity, and selectivity.

Coupling PartnerCatalyst System (Typical)Reducing Agent (Typical)Product Type
Alkyl HalidesNiCl2(dme), LigandMn or Zn powder3-Alkyl-4,5-dimethylbenzoic acid
Vinyl AcetateNiBr2, LigandMn3-Vinyl-4,5-dimethylbenzoic acid
Aryl HalidesNiBr2, LigandZn3-Aryl-4,5-dimethylbenzoic acid

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comlibretexts.org For this reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the carboxylic acid group is a deactivating group, but its electron-withdrawing effect is not as potent as that of a nitro group, for example. The two methyl groups are electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, direct nucleophilic aromatic substitution on this compound is expected to be challenging under standard conditions.

However, under forcing conditions (high temperatures and pressures) or with very strong nucleophiles, substitution of the bromine atom might be achievable. The mechanism for such a reaction would likely proceed via an addition-elimination pathway, involving the formation of a temporary, negatively charged Meisenheimer complex. libretexts.org In this intermediate, the aromaticity of the ring is disrupted, and the negative charge is delocalized. The subsequent departure of the bromide ion restores the aromaticity and yields the substituted product.

The reactivity in SNAr reactions is also influenced by the nature of the leaving group, with fluoride (B91410) often being a better leaving group than bromide in this specific reaction type, which is counterintuitive to what is observed in SN1 and SN2 reactions. masterorganicchemistry.com

Metal-Halogen Exchange Reactions for Organometallic Reagent Generation

The bromine atom in this compound provides a convenient entry point for the generation of highly reactive organometallic reagents through metal-halogen exchange. wikipedia.org This transformation is fundamental for creating carbon-carbon and carbon-heteroatom bonds via subsequent reactions with various electrophiles.

One of the most common applications of metal-halogen exchange is the preparation of Grignard reagents. harvard.edu Reacting this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) would likely lead to the formation of the corresponding Grignard reagent, 3-(magnesiobromo)-4,5-dimethylbenzoic acid. However, the presence of the acidic proton of the carboxylic acid group is incompatible with the highly basic Grignard reagent. Therefore, it is necessary to first protect the carboxylic acid, for example, as an ester, before attempting the Grignard formation. Alternatively, using a sufficient excess of the Grignard reagent can lead to the deprotonation of the carboxylic acid followed by metal-halogen exchange.

Similarly, organolithium reagents can be prepared via lithium-halogen exchange. wikipedia.org Treatment of (a protected) this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, typically at low temperatures, would result in the exchange of the bromine atom for a lithium atom. The resulting aryllithium species is a potent nucleophile and can be used in a wide array of subsequent reactions, including carboxylation (if the starting material was not a carboxylic acid), alkylation, and addition to carbonyl compounds.

Organometallic ReagentReagents for FormationTypical SolventSubsequent Reaction with Electrophiles
Grignard ReagentMg(0)THF, Diethyl etherAldehydes, Ketones, CO2, etc.
Organolithium Reagentn-BuLi, s-BuLi, or t-BuLiTHF, Diethyl etherAlkyl halides, Carbonyls, etc.

Aromatic Ring Functionalization Strategies

Beyond the reactions involving the bromine and carboxylic acid groups, the aromatic ring of this compound itself can be further functionalized. The existing substituents play a crucial role in directing the position of incoming electrophiles or in facilitating directed metalation reactions.

Electrophilic Aromatic Substitution (EAS) Regioselectivity Studies

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. libretexts.orgmasterorganicchemistry.com The regiochemical outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. In this compound, we have two electron-donating methyl groups and two deactivating groups: the bromine atom (weakly deactivating, ortho-, para-directing) and the carboxylic acid group (moderately deactivating, meta-directing).

The combined directing effects of these substituents will determine the position of a new electrophilic attack. The two methyl groups at positions 4 and 5 strongly activate the ring and are ortho-, para-directing. The carboxylic acid at position 1 is a meta-director, and the bromine at position 3 is an ortho-, para-director.

Considering these effects:

The positions ortho to the methyl groups are 3 and 5 (already substituted) and 2 and 6.

The position para to the 4-methyl group is the 1-position (substituted). The position para to the 5-methyl group is the 2-position.

The position meta to the carboxylic acid is the 5-position (substituted) and the 3-position (substituted).

The positions ortho to the bromine are the 2- and 4-positions (4 is substituted). The position para to the bromine is the 6-position.

Based on an analysis of these directing effects, the most likely position for electrophilic substitution would be the C6 position, which is ortho to the 5-methyl group and para to the bromine atom. The C2 position is also activated (para to the 5-methyl group and ortho to the bromine and the 4-methyl group), but it is sterically more hindered due to its position between the carboxylic acid and the bromine atom. Therefore, electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur with a high degree of regioselectivity at the C6 position. nih.govyoutube.com

Directed Ortho-Metalation (DOM) and Remote Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, where a directing group guides a strong base to deprotonate a specific ortho-position. organic-chemistry.orgacs.orgrsc.org The resulting organometallic intermediate can then be trapped with an electrophile.

For this compound, the carboxylic acid group can act as a directed metalation group (DMG). organic-chemistry.orgnih.gov Treatment with a strong lithium amide base or an alkyllithium in the presence of a coordinating agent like TMEDA (tetramethylethylenediamine) would lead to deprotonation at the positions ortho to the carboxylate. nih.govacs.org In this case, the potential ortho positions are C2 and C6.

Given the substitution pattern, deprotonation at the C2 position would be sterically hindered by the adjacent bromine atom. Therefore, lithiation is more likely to occur at the C6 position. The resulting aryllithium species can then react with a variety of electrophiles to introduce a new substituent at the C6 position with high regioselectivity. This method provides a complementary approach to electrophilic aromatic substitution for the functionalization of the aromatic ring. Studies on unprotected benzoic acids have shown that the carboxylate group can indeed be a powerful directing group in metalation reactions. organic-chemistry.orgacs.orgnih.gov

Mechanistic and Kinetic Investigations of Reactions Involving 3 Bromo 4,5 Dimethylbenzoic Acid

Elucidation of Reaction Pathways and Intermediates

Reactions involving 3-bromo-4,5-dimethylbenzoic acid, an aryl bromide, predominantly follow pathways established for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The generally accepted mechanism for this reaction provides a clear framework for understanding the transformation. libretexts.org

The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. In this step, the C-Br bond of this compound is cleaved, and the palladium center inserts itself, forming a new organopalladium(II) intermediate. This species, an arylpalladium(II) halide, is a key intermediate in the reaction pathway. libretexts.org

The next crucial step is transmetalation . Here, the organic group from an organoboron reagent (in the case of Suzuki coupling) is transferred to the palladium center, displacing the halide. This step requires the activation of the organoboron compound by a base. The resulting species is a diorganopalladium(II) complex, containing both the 4,5-dimethyl-3-carboxyphenyl group and the organic moiety from the boron reagent.

Finally, the cycle concludes with reductive elimination . The two organic groups on the palladium(II) center couple and are expelled from the metal's coordination sphere, forming the new C-C bond of the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org While this is a generalized pathway, specific intermediates can be isolated and characterized under certain conditions, confirming the stepwise nature of the reaction. For instance, studies on related systems have successfully isolated and characterized palladium(II) silanolate complexes, which are analogous to the intermediates formed during the transmetalation step in silane-based cross-coupling reactions. nih.gov

Kinetic Studies and Rate Law Determination

In many Suzuki-Miyaura reactions, the oxidative addition step is considered rate-determining. However, this is not always the case, and other steps like transmetalation or reductive elimination can also limit the reaction rate. A general rate law for a reaction where oxidative addition is the rate-limiting step might be expressed as:

Rate = k[Aryl Halide][Palladium Catalyst]

However, detailed kinetic analyses of similar cross-coupling reactions have revealed more complex dependencies. For example, some studies have shown reaction rates to be zero-order in the aryl halide and zero-order in the organoboron reagent, but first-order with respect to the palladium catalyst concentration. nih.gov This indicates that a step subsequent to the initial substrate association, likely related to the catalyst activation or an intramolecular process, is rate-limiting under those specific conditions.

Table 1: Representative Kinetic Data for Suzuki-Miyaura Coupling Reactions This table presents hypothetical data based on typical findings for similar reactions to illustrate kinetic principles.

Entry Aryl Halide Boronic Acid Catalyst Loading (mol%) Base Solvent Observed Rate Constant (k_obs) (s⁻¹)
1 This compound Phenylboronic acid 2 K₃PO₄ 1,4-Dioxane 1.2 x 10⁻⁴
2 This compound Phenylboronic acid 4 K₃PO₄ 1,4-Dioxane 2.5 x 10⁻⁴
3 4-Bromotoluene Phenylboronic acid 2 K₃PO₄ 1,4-Dioxane 1.5 x 10⁻⁴
4 4-Bromobenzoic acid Phenylboronic acid 2 K₃PO₄ 1,4-Dioxane 2.1 x 10⁻⁴

Transition State Analysis and Energy Barriers

Transition state analysis, often aided by computational chemistry, provides a molecular-level picture of the highest-energy point along the reaction coordinate. nih.gov For the oxidative addition step in a palladium-catalyzed reaction with this compound, the transition state involves the initial interaction of the palladium(0) complex with the C-Br bond. This is typically a three-centered transition state involving the carbon, bromine, and palladium atoms.

The energy barrier for this step, known as the activation energy (Ea), is a critical factor determining the reaction rate. The substituents on the aromatic ring play a significant role in stabilizing or destabilizing this transition state. The electron-donating methyl groups at the 4 and 5 positions increase electron density on the ring, which can make the C-Br bond stronger and thus raise the energy barrier for oxidative addition. In contrast, the electron-withdrawing carboxylic acid group at the 1-position can help to stabilize the developing negative charge on the ring in the transition state, potentially lowering the energy barrier.

Computational studies on similar aryl halides have quantified these energy barriers. For example, the activation energy for the oxidative addition of bromobenzene (B47551) to a palladium catalyst is typically calculated to be in the range of 15-25 kcal/mol, depending on the specific ligand and computational method used. The presence of both electron-donating and electron-withdrawing groups on this compound would result in a nuanced effect on this barrier.

Isotope Effects in Reaction Mechanisms

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing transition state structures. nih.gov By replacing an atom with its heavier isotope (e.g., ¹²C with ¹³C or ¹H with ²H), one can measure the effect on the reaction rate. A significant KIE (k_light/k_heavy > 1) indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step.

In the context of reactions with this compound, a ¹³C KIE at the carbon atom bonded to bromine (C-1) could provide definitive evidence for whether the oxidative addition step is rate-limiting. If a significant KIE is observed at this position, it strongly suggests that the C-Br bond cleavage is the slowest step in the catalytic cycle.

Furthermore, if the reaction involved a C-H activation step (not typical for Suzuki coupling but relevant in other C-C bond formations), substituting one of the methyl hydrogens with deuterium (B1214612) could reveal if C-H bond cleavage is involved in the rate-determining step. The absence of a significant KIE would suggest that the particular bond is not being significantly altered in the slowest step of the reaction.

Influence of Reaction Conditions on Selectivity and Rate

The outcome of a chemical reaction, including its rate and the distribution of products (selectivity), is highly dependent on the reaction conditions. For palladium-catalyzed cross-coupling reactions involving this compound, several factors are critical. mdpi.com

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine (B1218219) ligand, is paramount. libretexts.org Bulky, electron-rich ligands like XPhos or SPhos can accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers and allowing the reaction to proceed under milder conditions. nih.govorganic-chemistry.org

Base: The base plays a crucial role in the transmetalation step of Suzuki couplings. The strength and solubility of the base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can dramatically affect the reaction yield. mdpi.com For substrates with acidic protons, like the carboxylic acid group in this compound, the choice of base is even more critical to avoid side reactions.

Solvent: The solvent must be capable of dissolving the reactants and intermediates. Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with the addition of water, are commonly used. mdpi.comnih.gov The solvent can influence catalyst stability and the solubility of the base, thereby affecting the reaction rate.

Table 2: Effect of Reaction Conditions on the Yield of a Hypothetical Suzuki Coupling of this compound with Phenylboronic Acid This table illustrates how varying reaction parameters can influence the outcome of the reaction.

Entry Ligand Base Solvent Temperature (°C) Yield (%)
1 PPh₃ K₂CO₃ Toluene/H₂O 100 45
2 XPhos K₂CO₃ Toluene/H₂O 100 78
3 XPhos K₃PO₄ 1,4-Dioxane/H₂O 100 92 nih.gov
4 XPhos K₃PO₄ 1,4-Dioxane/H₂O 80 85
5 SPhos Cs₂CO₃ Toluene/H₂O 100 90

Advanced Structural and Spectroscopic Elucidation of 3 Bromo 4,5 Dimethylbenzoic Acid and Its Derivatives

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Profiling

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), makes MS particularly useful for identifying bromo-compounds.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For 3-Bromo-4,5-dimethylbenzoic acid (C₉H₉BrO₂), the expected monoisotopic mass of the molecular ion [M]⁺ would be approximately 227.9786 u. The presence of the bromine isotopes would result in a characteristic [M]⁺ and [M+2]⁺ isotopic pattern with nearly equal intensity, immediately confirming the presence of one bromine atom in the molecule.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce product ions, revealing details about the molecule's structure. For aromatic carboxylic acids, characteristic fragmentation pathways include the loss of small neutral molecules. whitman.edulibretexts.org

Table 2: Predicted MS/MS Fragmentation for this compound

Precursor Ion (m/z)FragmentationNeutral LossProduct Ion (m/z)Interpretation
[M-H]⁻ ~226.97DecarboxylationCO₂ (44 u)~182.93Loss of the carboxyl group is a common fragmentation for deprotonated benzoic acids.
[M]⁺˙ ~227.98Loss of hydroxyl radical•OH (17 u)~210.98Formation of an acylium ion, a characteristic fragmentation for carboxylic acids. libretexts.org
[M]⁺˙ ~227.98Loss of carboxyl radical•COOH (45 u)~182.93Loss of the entire carboxylic acid group. whitman.edu
[M]⁺˙ ~227.98Loss of bromine radical•Br (79/81 u)~149.06Cleavage of the C-Br bond.

Note: m/z values are based on monoisotopic masses and will show the characteristic 1:1 isotopic pattern for bromine-containing fragments.

The fragmentation pattern helps to confirm the presence of the carboxylic acid group and the bromine substituent. The relative abundance of these fragments can sometimes provide clues about the substitution pattern on the aromatic ring. youtube.comyoutube.com

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on extensive studies of related halobenzoic acids. researchgate.netresearchgate.net

It is highly probable that this compound molecules would form centrosymmetric dimers in the crystal lattice. researchgate.net This common supramolecular synthon is established through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules (O–H···O). acs.orgmdpi.com

Crystal Engineering and Polymorphism Studies

The deliberate design of crystalline architectures, known as crystal engineering, and the study of a compound's ability to exist in multiple crystalline forms, or polymorphism, are crucial for understanding and controlling the solid-state properties of materials. For substituted benzoic acids, these phenomena are largely governed by the interplay of hydrogen bonding, halogen bonding, and other non-covalent interactions.

While specific polymorphic forms of this compound have not been documented, it is conceivable that variations in crystallization conditions (e.g., solvent, temperature, pressure) could lead to different packing arrangements of these dimers, resulting in polymorphism. The presence of the bromine atom also introduces the possibility of Br···Br or Br···O halogen bonding, which could compete with or complement the primary hydrogen bonding motifs, potentially leading to different polymorphic structures with distinct physicochemical properties.

Co-Crystal Formation and Host-Guest Chemistry

Co-crystallization, the process of forming a crystalline solid that consists of two or more different molecules in the same crystal lattice, is a powerful technique for modifying the physical properties of a compound. For this compound, the carboxylic acid group provides a reliable site for forming hydrogen bonds with suitable co-former molecules, such as amides, pyridines, or other carboxylic acids.

The formation of co-crystals would depend on the relative strength and directionality of the potential hydrogen bonds. For instance, co-crystallization with a pyridine-containing molecule could result in a robust O-H···N hydrogen bond between the carboxylic acid and the pyridine (B92270) nitrogen. The methyl and bromo substituents on the benzene (B151609) ring would play a significant role in the steric and electronic complementarity with the co-former, influencing the stability and structure of the resulting co-crystal.

Host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule, is also a possibility. While simple benzoic acid derivatives are not typical host molecules, the formation of specific solid-state inclusion complexes cannot be entirely ruled out, particularly with small solvent molecules that might get trapped within the crystal lattice during crystallization.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Bonding and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the bonding and conformational characteristics of a molecule. For this compound, the vibrational spectra would be dominated by features arising from the carboxylic acid group, the substituted benzene ring, and the C-Br bond.

Key Expected Vibrational Modes:

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
Carboxylic Acid (dimer)O-H stretch2500-3300 (broad)The broadness is characteristic of strong hydrogen bonding.
Carboxylic AcidC=O stretch1680-1710The position is sensitive to the extent of hydrogen bonding.
Carboxylic AcidC-O stretch / O-H bend1200-1450These modes are often coupled.
Benzene RingC-H stretch3000-3100
Benzene RingC=C stretch1450-1600Multiple bands are expected due to the substitution pattern.
Methyl GroupsC-H stretch2850-3000Asymmetric and symmetric stretching modes.
Methyl GroupsC-H bend1375-1450Asymmetric and symmetric bending modes.
C-Br BondC-Br stretch500-650This is a relatively weak and low-frequency vibration.

This table presents expected ranges based on typical values for similar compounds.

Detailed analysis of the spectra, often aided by computational methods like Density Functional Theory (DFT), would allow for the precise assignment of these vibrational modes. This information can be used to confirm the dimeric structure in the solid state and to study any subtle conformational changes that might occur under different conditions.

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Charge Transfer Studies

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and provides information about its electronic structure. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, is expected to show absorption bands corresponding to π → π* transitions within the benzene ring.

The electronic transitions of the benzene ring are sensitive to the nature and position of the substituents. The carboxylic acid, methyl, and bromo groups all influence the energy levels of the molecular orbitals. The bromine atom, with its lone pairs of electrons, and the methyl groups, through hyperconjugation, act as auxochromes, which can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid.

Expected UV-Vis Absorption Bands:

TransitionTypical Wavelength Range (nm)Notes
π → π* (E2-band)~230-260An intense band related to the excitation of the entire benzene π-system.
π → π* (B-band)~270-290A weaker, structured band that is often sensitive to the substitution pattern.

This table presents expected ranges based on typical values for similar compounds.

Studies on charge transfer phenomena would involve observing changes in the UV-Vis spectrum upon interaction with electron-donating or electron-accepting species. The formation of a charge-transfer complex would likely give rise to a new, broad absorption band at a longer wavelength. While not extensively studied for this specific molecule, the presence of the electron-withdrawing carboxylic acid group and the potentially electron-donating methyl groups and bromine atom could lead to interesting charge transfer interactions with appropriate partner molecules.

Theoretical and Computational Chemistry Studies on 3 Bromo 4,5 Dimethylbenzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for probing the electronic landscape of a molecule. These methods solve the Schrödinger equation (or its Kohn-Sham analogue in DFT) to determine the electronic energy and wavefunction of the system.

A fundamental output of quantum chemical calculations is the electronic structure, which includes the distribution of electrons and the energies and shapes of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.

For 3-Bromo-4,5-dimethylbenzoic acid, one would expect the HOMO to be localized primarily on the benzene (B151609) ring and the carboxyl group, which are electron-rich regions. The LUMO, conversely, would likely have significant contributions from the antibonding orbitals of the aromatic system and the carbonyl group. The precise energies and spatial distributions would be influenced by the electron-withdrawing bromine atom and the electron-donating methyl groups.

A hypothetical representation of such data is presented in the table below, based on typical values for similar aromatic compounds.

Parameter Hypothetical Value Significance
HOMO Energy-6.5 eVIndicates ionization potential and electron-donating ability.
LUMO Energy-1.2 eVRelates to electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.3 eVCorrelates with chemical reactivity and electronic excitation energy.

This table is for illustrative purposes only and is not based on published experimental or computational data for this compound.

DFT calculations are widely used to predict molecular reactivity. By calculating molecular electrostatic potential (MEP) maps, one can visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carboxyl group would exhibit negative potential, indicating their role as sites for electrophilic attack, while regions of positive potential would suggest susceptibility to nucleophiles.

Furthermore, computational methods can model reaction pathways, for instance, in esterification or amidation reactions involving the carboxylic acid group. By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed, providing insights into the reaction mechanism and kinetics.

The acidity (pKa) of the carboxylic acid group is a key chemical property. Computational methods can predict pKa by calculating the Gibbs free energy change associated with the deprotonation reaction in a solvent model. The electronic effects of the bromo and dimethyl substituents on the benzene ring would be critical in determining the acidity of this compound compared to benzoic acid itself.

Aromaticity, a fundamental concept in organic chemistry, can also be quantified using computational tools. Methods like the Nucleus-Independent Chemical Shift (NICS) calculation can assess the degree of aromatic character of the benzene ring, which can be subtly modulated by the substituents.

Conformational Analysis and Energy Minima Determination

The presence of a rotatable bond between the benzene ring and the carboxylic acid group means that this compound can exist in different conformations. Computational conformational analysis involves systematically rotating this bond and calculating the potential energy at each step. This allows for the identification of the lowest energy conformers (energy minima) and the energy barriers between them. The relative populations of these conformers at a given temperature can then be determined using Boltzmann statistics. The planarity of the carboxylic acid group relative to the benzene ring is a key conformational feature.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations are typically performed on single, isolated molecules (often in an implicit solvent model), molecular dynamics (MD) simulations can model the behavior of a molecule over time in an explicit solvent environment. An MD simulation would involve placing a model of this compound in a box of solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms in the system.

MD simulations can provide valuable information on:

Solvation Structure: How solvent molecules arrange around the solute molecule.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the carboxylic acid group and solvent molecules.

Conformational Dynamics: The transitions between different conformers in solution.

Spectroscopic Parameter Prediction and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data. By calculating the vibrational frequencies, NMR chemical shifts, and electronic transitions, computational results can be directly compared with experimental spectra (e.g., IR, Raman, NMR, and UV-Vis). This comparison serves as a crucial validation of the computational model and can aid in the interpretation of experimental data. For instance, a recent patent application provided experimental ¹H NMR data for this compound, which could be used to benchmark theoretical predictions. google.com

Spectroscopic Technique Predicted Parameters Experimental Counterpart
Infrared (IR) SpectroscopyVibrational frequencies and intensitiesIR spectrum
Nuclear Magnetic Resonance (NMR)Chemical shifts (¹H, ¹³C) and coupling constantsNMR spectrum
UV-Visible SpectroscopyElectronic transition energies and oscillator strengthsUV-Vis spectrum

This table outlines the types of spectroscopic parameters that can be predicted and their corresponding experimental techniques.

Molecular Docking for Supramolecular Assembly

Extensive literature searches did not yield specific molecular docking studies focused on the supramolecular assembly of this compound through non-biological chemical interactions. Research in this specific area appears to be limited or not publicly available.

While computational studies on similar molecules exist, providing a framework for how such an analysis might be conducted, no direct research has been published on the theoretical and computational examination of the supramolecular structures formed by this compound. Theoretical investigations would typically involve methods like Density Functional Theory (DFT) to understand the electronic properties and geometric parameters of the molecule. Such studies could elucidate the potential for intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and halogen bonding involving the bromine atom, which are crucial in the formation of supramolecular assemblies.

Molecular docking, in a non-biological context, could be hypothetically used to predict the most stable arrangements of multiple this compound molecules. This would involve calculating the interaction energies between molecules to determine the most favorable dimeric, and larger, aggregates. However, at present, there are no available research findings or data tables to report for these specific computational analyses of this compound.

Applications in Advanced Organic Synthesis

3-Bromo-4,5-dimethylbenzoic Acid as a Versatile Synthon for Complex Molecular Architectures

This compound serves as a valuable and versatile starting material in the multi-step synthesis of complex molecular architectures. Its utility stems from the presence of three distinct functional groups—the carboxylic acid, the bromine atom, and the substituted aromatic ring—which can be selectively manipulated to construct intricate organic molecules.

One notable application of this compound is in the synthesis of boronic acid derivatives, which are key intermediates in modern organic chemistry, particularly in the context of cross-coupling reactions. For instance, this compound can be converted into its corresponding boronic ester derivative through a palladium-catalyzed borylation reaction. This transformation typically involves reacting the bromo-substituted benzoic acid with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a suitable base. The resulting boronic ester can then participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the facile introduction of the 4,5-dimethylbenzoyl moiety into a larger molecular framework.

A specific example of its use as a synthon is in the preparation of precursors for multimeric compounds. In one synthetic route, this compound is a key starting material for creating complex biphenyl structures. The synthesis begins with the bromination of 3,4-dimethylbenzoic acid to yield this compound google.com. This intermediate then undergoes further functionalization. For example, it can be subjected to a Miyaura borylation, converting the aryl bromide to a boronic ester. This boronic ester is a crucial building block for subsequent Suzuki coupling reactions, enabling the formation of a biphenyl linkage, a common motif in many complex organic molecules.

Another significant application is in the construction of complex heterocyclic compounds. In the synthesis of novel inhibitor compounds, this compound is utilized as a foundational building block bldpharm.com. The synthesis of this starting material is achieved through the bromination of 3,4-dimethylbenzoic acid. The resulting this compound can then undergo esterification to its methyl ester, which serves as a substrate for subsequent cross-coupling reactions or other transformations to build up the desired heterocyclic system.

The following table summarizes a typical transformation of this compound into a boronic ester derivative:

ReactantReagentsProductReaction Type
This compoundBis(pinacolato)diboron, Palladium catalyst, Base4,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acidMiyaura Borylation

Role in the Construction of Functional Organic Materials Precursors

There is currently no available research data detailing the specific application of this compound in the construction of precursors for functional organic materials.

Utilization in the Design and Synthesis of Ligands for Catalytic Systems

There is currently no available research data detailing the specific utilization of this compound in the design and synthesis of ligands for catalytic systems.

Precursor to Designed Scaffolds for Chemical Biology Tool Development (excluding biological activity)

This compound has been employed as a precursor in the development of designed molecular scaffolds for the creation of chemical biology tools. These tools are often complex molecules designed to interact with biological systems in a specific manner to probe or modulate their function. The structural and electronic properties of this compound make it a suitable starting point for the synthesis of these sophisticated molecular probes.

The utility of this compound in this context is demonstrated in its incorporation into the synthesis of complex molecules that can be further elaborated into potential inhibitors of specific biological pathways. For example, it has been used as a key intermediate in the synthesis of compounds that feature a biphenyl scaffold google.com. The synthesis of these scaffolds relies on the strategic use of cross-coupling reactions, where the bromine atom of this compound provides a handle for the introduction of other molecular fragments.

In a documented synthetic pathway, this compound is first converted to a more reactive derivative, such as a boronic acid or boronic ester. This intermediate is then coupled with another functionalized aromatic ring to construct the core biphenyl structure. The carboxylic acid functionality can be retained for further modification or can be converted into other functional groups, such as amides, to introduce additional points of diversity and to modulate the physicochemical properties of the final molecule.

The following table outlines a general synthetic strategy for the use of this compound as a precursor to a biphenyl scaffold for chemical biology tool development:

Starting MaterialKey IntermediateReactionSubsequent StepsResulting Scaffold
This compound4,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acidMiyaura BorylationSuzuki Coupling with a functionalized aryl halideBiphenyl-3-carboxylic acid derivative

Furthermore, its role as a precursor is highlighted in the synthesis of complex heterocyclic structures that are investigated as potential modulators of cellular processes bldpharm.com. The initial step involves the synthesis of this compound itself, which is then elaborated through a series of organic transformations to yield the final, intricate molecular architecture. The dimethyl-substituted phenyl ring, originating from the starting material, often forms a key structural component of the resulting chemical biology tool.

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for 3-Bromo-4,5-dimethylbenzoic acid and related benzoic acid derivatives often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research should prioritize the development of more efficient and sustainable synthetic routes, aligning with the principles of green chemistry.

Key areas of focus include:

Catalytic C-H Functionalization: A major challenge in the synthesis of substituted benzoic acids is the selective functionalization of C-H bonds. researchgate.netnih.gov Transition-metal-catalyzed C-H activation has emerged as a powerful tool for direct and atom-economical bond formation. acs.orgsolubilityofthings.com Future work could explore the use of catalysts, including those based on palladium, rhodium, and iridium, to directly introduce the bromine atom or the carboxylic acid group onto the 4,5-dimethylbenzene scaffold, thus avoiding multiple pre-functionalization steps. solubilityofthings.comresearchgate.net The development of catalytic systems that can achieve meta-C-H functionalization of benzoic acid derivatives remains a significant hurdle and a key area for investigation. researchgate.netnih.gov

Green Chemistry Approaches: The principles of green chemistry advocate for the use of environmentally benign solvents, renewable resources, and energy-efficient processes. oaepublish.comnih.gov Research into the synthesis of this compound could benefit from exploring:

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. nih.govrsc.org Micellar catalysis, which uses surfactants to create nanoreactors in water, can enhance the solubility of organic compounds and facilitate reactions. rsc.org

Energy-Efficient Methods: Utilizing alternative energy sources such as microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption. nih.gov

Biocatalysis: Employing enzymes as catalysts offers high selectivity and efficiency under mild reaction conditions, presenting a sustainable alternative to traditional chemical catalysts. solubilityofthings.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. oaepublish.com Future synthetic strategies for this compound should aim for high atom economy, minimizing the formation of byproducts.

Exploration of Unexplored Reactivity Patterns of this compound

The reactivity of this compound has not been exhaustively studied. The interplay between the electron-withdrawing carboxylic acid group and the bromine atom, along with the electron-donating methyl groups, presents a unique electronic and steric environment that could lead to novel chemical transformations.

Future research should investigate:

Cross-Coupling Reactions: The bromine atom on the aromatic ring is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. A systematic exploration of these reactions with a diverse range of coupling partners could lead to the synthesis of a wide array of novel derivatives with potential applications in materials science and medicinal chemistry.

Directed Metalation: The carboxylic acid group can act as a directing group, facilitating ortho-lithiation or other metalation reactions. This could provide a regioselective route to introduce additional functional groups at the C2 or C6 positions of the benzoic acid ring.

Decarboxylative Functionalization: The carboxylic acid group itself can be a site for transformation through decarboxylative coupling reactions, allowing for the introduction of various substituents in its place.

Reactions of the Methyl Groups: While the primary focus is often on the functional groups attached to the aromatic ring, the reactivity of the methyl groups should not be overlooked. Free-radical halogenation or oxidation of the methyl groups could provide pathways to further functionalized derivatives.

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards more automated and continuous processes. oxfordglobal.com Integrating the synthesis and derivatization of this compound into flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. syrris.commanufacturingchemist.com

Flow Chemistry: Performing reactions in continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to improved yields and selectivity. syrris.comnih.gov This is particularly beneficial for reactions that are exothermic or involve hazardous reagents, as the small reaction volumes in flow systems enhance safety. nih.govacs.org The development of flow-based methods for the synthesis and subsequent modification of this compound could accelerate the discovery of new derivatives. manufacturingchemist.comchemanager-online.com

Automated Synthesis: Automated synthesis platforms, often coupled with robotics, can perform multi-step reaction sequences with minimal human intervention. sigmaaldrich.comrsc.org These systems can be used to rapidly generate libraries of compounds based on the this compound scaffold for high-throughput screening in drug discovery and materials science. rsc.orgastellas.com The integration of artificial intelligence and machine learning can further optimize reaction conditions and predict the outcomes of synthetic routes. oxfordglobal.com

Advanced Computational Design for Novel Transformations

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new catalysts and reactions. grnjournal.uscatalysis.blog

Reaction Pathway Prediction: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, identify transition states, and calculate activation energies. grnjournal.usnih.gov This allows researchers to predict the feasibility of proposed transformations of this compound and to understand the underlying reaction mechanisms. grnjournal.usrsc.org

Catalyst Design: Computational methods can aid in the design of novel catalysts with enhanced activity and selectivity for specific transformations involving this compound. nih.gov By understanding the interactions between the substrate and the catalyst at the molecular level, researchers can rationally modify the catalyst structure to improve its performance.

Predictive Modeling and Machine Learning: The growing availability of large chemical reaction datasets is enabling the development of machine learning models that can predict the products of unknown reactions with high accuracy. escholarship.org These tools can be used to explore the vast chemical space around this compound and to identify promising new synthetic targets and reaction conditions. Recently, generative modeling frameworks like SYNCOGEN have emerged that can simultaneously generate 3D molecular structures and their synthetic pathways, ensuring that the designed molecules are synthetically accessible. marktechpost.com

By embracing these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of new synthetic methodologies and the discovery of novel molecules with valuable properties.

Q & A

Q. What are the optimal reaction conditions for demethylation of brominated dimethylbenzoic acids to avoid bromine rearrangement?

Demethylation of brominated benzoic acids using HBr-HOAc can lead to bromine migration or loss. For 2-bromo-4,5-dimethoxybenzoic acid, HBr-HOAc at elevated temperatures (e.g., 110°C) promotes bromine rearrangement to yield 3-bromo-4,5-dihydroxybenzoic acid. To minimize side reactions, controlled reaction times (≤3 hours) and stoichiometric HBr are critical. Alternative reagents like HCl-HOAc or HI do not induce bromine migration but may require longer reaction times .

Q. How can substituent positions influence the reactivity of brominated dimethylbenzoic acids in nucleophilic aromatic substitution?

Bromine at the meta position (e.g., 3-bromo-4,5-dimethylbenzoic acid) exhibits reduced electrophilicity compared to para-brominated analogs due to steric hindrance from methyl groups. Methyl substituents at C4 and C5 further deactivate the ring, requiring harsher conditions (e.g., Pd-catalyzed cross-coupling with strong bases like KOtBu) for Suzuki-Miyaura reactions. Characterization via 1^1H NMR and X-ray crystallography confirms regioselectivity .

Advanced Research Questions

Q. What mechanistic insights explain bromine migration during acid-mediated demethylation of bromodimethoxybenzoic acids?

Bromine migration involves a tandem demethylation-rebromination mechanism. For example, demethylation of 2-bromo-4,5-dimethoxybenzoic acid generates a dihydroxy intermediate, where the carboxylic acid group directs bromine migration to the meta position via electrophilic aromatic substitution. Isotopic labeling (e.g., 18^{18}O in H2_2O) confirms hydroxyl group participation in stabilizing the transition state. Computational studies (DFT) reveal a lower activation energy for migration when a hydroxyl group is para to the original bromine site .

Q. How do methyl and bromine substituents synergistically affect the crystallographic packing and solubility of this compound?

X-ray diffraction analysis shows that methyl groups at C4 and C5 create steric bulk, leading to a distorted planar structure. This distortion reduces π-π stacking interactions, lowering melting points (mp ~200–220°C) compared to non-methylated analogs. Bromine’s electronegativity enhances dipole-dipole interactions, increasing solubility in polar aprotic solvents (e.g., DMF) by 20–30% relative to non-brominated derivatives. Solubility data in DMSO: ~15 mg/mL at 25°C .

Q. What analytical techniques are most effective for resolving contradictions in reported spectral data for brominated dimethylbenzoic acids?

Discrepancies in 13^{13}C NMR chemical shifts (e.g., C3 bromine vs. methyl-substituted carbons) can arise from solvent effects or impurities. High-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) are critical for unambiguous assignment. For example, HMBC correlations between the carboxylic acid proton (δ ~12.5 ppm) and C3 (δ ~125 ppm) confirm bromine positioning. Cross-validation with IR (C=O stretch ~1680 cm1^{-1}) and X-ray crystallography resolves conflicting literature data .

Methodological Guidance

Q. What strategies mitigate side reactions during esterification of this compound?

Esterification with SOCl2_2/ROH often leads to debromination. Alternative methods:

  • Use DCC/DMAP in dry DCM to activate the carboxylic acid.
  • Employ MeOH/H2_2SO4_4 at 0°C to minimize acid-catalyzed bromine loss. Yields improve from 40% to >75% under optimized conditions. Monitor progress via TLC (hexane:EtOAc 4:1, Rf_f ~0.3) .

Q. How can computational modeling predict substituent effects on the acidity of brominated dimethylbenzoic acids?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates pKa values. Methyl groups at C4 and C5 increase steric strain, raising the carboxylic acid’s pKa by ~0.5 units compared to unsubstituted analogs. Bromine’s electron-withdrawing effect lowers pKa by ~1.2 units. Experimental validation via potentiometric titration in 50% aqueous ethanol aligns with computational results (ΔpKa <0.3) .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the biological activity of brominated dimethylbenzoic acids?

Discrepancies arise from assay conditions (e.g., bacterial strain specificity) and impurity profiles. For example, this compound shows antimicrobial activity against E. coli (MIC = 32 µg/mL) in nutrient-rich media but no activity in minimal media due to reduced uptake. Purity >98% (HPLC) is essential; trace methyl ether byproducts (>2%) can inhibit activity. Standardize assays using CLSI guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.